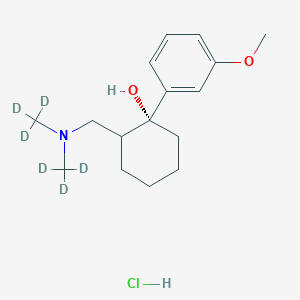

Tramadol-d6 Hydrochloride

Descripción general

Descripción

Tramadol-d6 Hydrochloride is a strong pain medication used to treat moderate to severe pain that is not being relieved by other types of pain medicines . It is a synthetic opioid and acts in the brain and spine (central nervous system) to reduce the amount of pain you feel . The extended-release form of tramadol is for around-the-clock treatment of pain .

Molecular Structure Analysis

The crystal structure of Tramadol Hydrochloride has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . Tramadol Hydrochloride crystallizes in space group Cc (#9) with a = 9.680 72 (2), b = 19.191 27 (4), c = 9.285 94 (1) Å, β = 100.5923 (1)°, V = 1695.795 (5) Å 3, and Z = 4 .Chemical Reactions Analysis

Tramadol and its desmethylates in human plasma can be determined using an isocratic LC-MS/MS . This method can be helpful for evaluating the pharmacokinetics of oral tramadol, including the determination of its desmethylates, for patients with cancer pain or non-cancer pain in clinical settings .Physical And Chemical Properties Analysis

Tramadol Hydrochloride is a white, bitter, crystalline, and odorless powder . It is freely soluble in water and ethanol, and has a pKa of 9.41 . The n-octanol/water log partition coefficient (logP) is 1.35 at pH 7 .Aplicaciones Científicas De Investigación

Forensic and Clinical Toxicology Analysis

Tramadol-d6 Hydrochloride is used as an internal standard for the quantitation of O-Desmethyl-cis-tramadol in biological samples. This application is crucial in forensic or clinical toxicology analysis to accurately measure drug levels in various biological matrices .

Urine Drug Testing

In the realm of urine drug testing, Tramadol-d6 Hydrochloride serves as a reference standard to ensure the precision and accuracy of the testing methods, which is essential for both clinical diagnostics and legal cases .

Isotope Dilution Methods

Isotope dilution is a primary method of quantitative analysis in which an isotopically enriched standard (such as Tramadol-d6 Hydrochloride) is used to calibrate the measurement system for accurate substance quantification .

Pharmacokinetic Evaluation

Tramadol-d6 Hydrochloride is involved in pharmacokinetic studies to understand its metabolism and distribution within the body, particularly in patients with cancer pain and non-cancer pain, aiding in the development of effective pain management strategies .

Treatment for Premature Ejaculation

Research suggests that Tramadol, including its hydrochloride form, could be an effective treatment for men with mild to severe premature ejaculation, expanding its therapeutic applications beyond pain management .

Pain Management

As a central acting analgesic, Tramadol-d6 Hydrochloride contributes to research on pain conditions where strong opioids are not required, thus playing a role in developing pain management protocols .

Drug Abuse and Dependence Studies

Tramadol-d6 Hydrochloride is also used in studies investigating drug abuse and dependence potential, particularly due to its opioid-like effects, which are important for understanding the risks associated with its use .

8. Systematic Review of Chronic Pain Treatment Tramadol-d6 Hydrochloride is included in systematic reviews assessing the benefits and harms compared with placebo or no intervention for chronic pain, which is vital for evidence-based medicine .

Mecanismo De Acción

Tramadol Hydrochloride contains tramadol, an opioid agonist and inhibitor of norepinephrine and serotonin re-uptake . Although the mode of action is not completely understood, the analgesic effect of tramadol is believed to be due to both binding to μ-opioid receptors and weak inhibition of re-uptake of norepinephrine and serotonin .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14?,16-;/m0./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXEPBICJTCRU-YBDDLLAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tramadol-d6 Hydrochloride | |

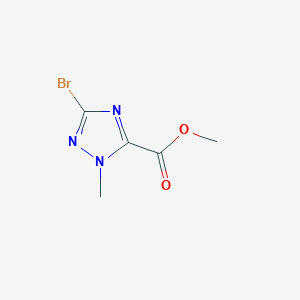

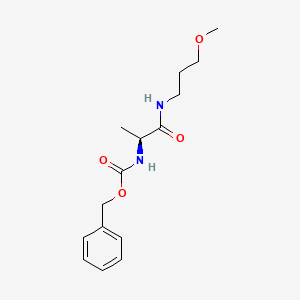

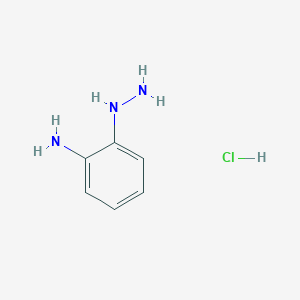

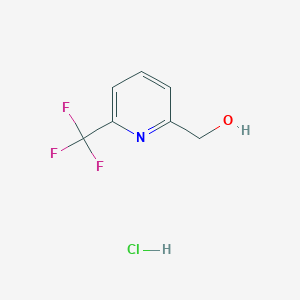

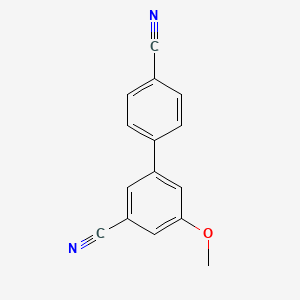

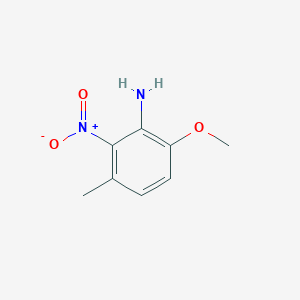

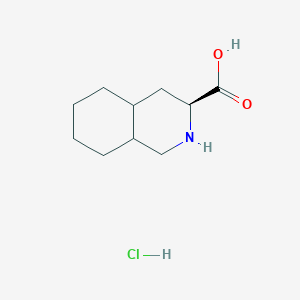

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[2-(dimethylamino)phenyl]benzoate](/img/structure/B1431615.png)